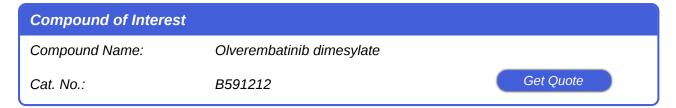


Olverembatinib (HQP1351): A Comprehensive Target Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those with resistance to previous TKI therapies.[1][2] This technical guide provides a detailed overview of the target profile of olverembatinib, including its mechanism of action, inhibitory activity against wild-type and mutated BCR-ABL1, and its effects on downstream signaling pathways.

Core Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that potently targets the BCR-ABL1 kinase, including the notoriously resistant T315I "gatekeeper" mutation.[1][3] Its unique structural design allows it to bind with high affinity to the ATP-binding site of both wild-type and various mutated forms of the BCR-ABL1 protein.[1][4] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[1][2]

The primary mechanism of action involves:

 Selective Binding and Inhibition: Olverembatinib exhibits high selectivity for the BCR-ABL1 kinase domain, effectively blocking its enzymatic activity.[1]



- Overcoming T315I Mutation: Unlike first and second-generation TKIs, olverembatinib is specifically designed to overcome the steric hindrance caused by the T315I mutation, a common mechanism of acquired resistance.[1][3]
- Inhibition of Downstream Signaling: By inhibiting BCR-ABL1, olverembatinib effectively suppresses the activation of critical downstream signaling pathways, including the CRKL and STAT5 pathways, which are crucial for the survival and proliferation of CML cells.[5][6]
- Induction of Apoptosis: The blockade of these survival signals leads to cell cycle arrest and triggers apoptosis in BCR-ABL1-positive cells.[2][7]

Target Profile and Inhibitory Activity

Olverembatinib has demonstrated potent inhibitory activity against a wide range of BCR-ABL1 mutations, making it a pan-BCR-ABL1 inhibitor.[8][9] Its efficacy extends beyond the T315I mutation to include various other clinically relevant mutations that confer resistance to other TKIs.[5]

Biochemical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of olverembatinib against wild-type and various mutated forms of the ABL1 kinase.

IC50 (nM)
0.34[5][10]
0.68[5][10]
0.15[5]
0.27[5]
0.29[5]
0.35[5]

Cellular Antiproliferative Activity





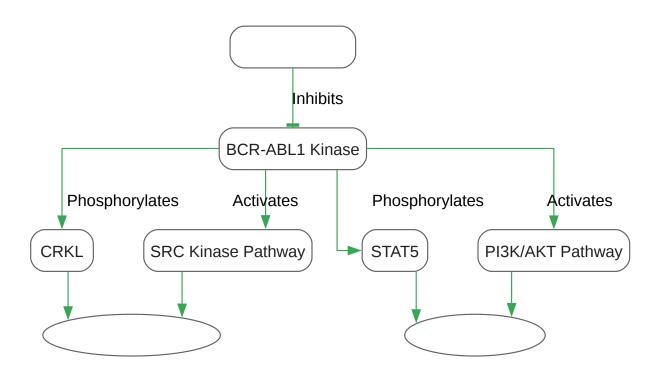
Olverembatinib effectively inhibits the proliferation of CML cell lines expressing both wild-type and mutated BCR-ABL1.

Cell Line / Expressed Mutation	IC50 (nM)
Ba/F3 (Wild-Type BCR-ABL1)	1.0[5][10]
Ba/F3 (BCR-ABL1 T315I)	Potent Inhibition[5]
K562 (Wild-Type BCR-ABL1)	0.21[11]
Ku812 (Wild-Type BCR-ABL1)	0.13[11]
K562R (Imatinib-Resistant, Q252H)	4.5[11]
SUP-B15 (Ph+ ALL)	2.5[11]
Ba/F3 (Various single or compound mutations)	6-300[6]

Signaling Pathway Inhibition

Olverembatinib's inhibition of the BCR-ABL1 kinase leads to the downregulation of multiple downstream signaling pathways critical for leukemic cell survival and proliferation.





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Olverembatinib's Inhibition of BCR-ABL1 Signaling

As depicted, olverembatinib directly inhibits the BCR-ABL1 kinase, leading to the suppression of downstream effectors such as CRKL and STAT5.[5][6] In certain cellular contexts, it has also been shown to inhibit the PI3K/AKT and SRC kinase pathways, further contributing to its anti-leukemic effects.[11] The combination of olverembatinib with chemotherapeutic agents like vincristine has demonstrated synergistic effects in inhibiting the phosphorylation of BCR-ABL1, STAT5, AKT, and ERK1/2.[12]

Experimental ProtocolsFRET-Based Z'-Lyte Kinase Assay

This assay is utilized to determine the biochemical inhibitory activity of olverembatinib against ABL1 and its mutants.[10]

Methodology:



- Reagents: Full-length human recombinant histidine-tagged ABL1 kinase and its mutants (expressed in insect cells), Tyr2 Peptide substrate, ATP, kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA), development reagent, and stop solution.
- Procedure: a. The kinase and substrate are diluted in the kinase reaction buffer in a 384-well plate. b. Olverembatinib at various concentrations is added to the wells. c. The mixture is incubated for 30 minutes at room temperature. d. ATP solution is added to initiate the kinase reaction (final concentrations: 10 μM for wild-type Abl1 and some mutants, 5 μM for others).
 e. The reaction is incubated for 2 hours at room temperature. f. Development reagent is added, followed by a 2-hour incubation at room temperature. g. Stop solution is added to terminate the reaction.
- Data Acquisition: The fluorescence signal ratio of Coumarin (445 nm) to fluorescein (520 nm) is measured using a multilabel reader.
- Analysis: IC50 values are calculated using graphing software like GraphPad Prism.



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Workflow for FRET-Based Z'-Lyte Kinase Assay

Cell-Based Antiproliferation Assay

This assay determines the effect of olverembatinib on the proliferation of leukemia cell lines.[6]

Methodology:

 Cell Lines: Ba/F3 murine pro-B cells expressing various BCR-ABL1 constructs (wild-type, single mutants, or compound mutants).



- Procedure: a. Cells are seeded in multi-well plates. b. Cells are treated with varying concentrations of olverembatinib as a single agent or in combination with other drugs (e.g., asciminib). c. Plates are incubated for a specified period (e.g., 72 hours).
- Data Acquisition: Cell viability is assessed using a standard method such as MTS or CellTiter-Glo assay.
- Analysis: IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis

This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.[6]

Methodology:

- Sample Preparation: Leukemia cells are treated with olverembatinib for a specified time. Cell lysates are prepared.
- Electrophoresis and Transfer: Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL1, CRKL, STAT5, etc.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
- Analysis: The band intensities are quantified to determine the effect of olverembatinib on protein phosphorylation.

Resistance Profile

While olverembatinib is effective against a broad range of mutations, resistance can still emerge. One observed mechanism of resistance is the acquisition of new mutations in the BCR-ABL1 kinase domain, such as G250E and E255K, in patients undergoing treatment.[13] However, olverembatinib has shown efficacy in patients who have developed resistance to other third-generation TKIs like ponatinib and the STAMP inhibitor asciminib.[8][14][15] Its



broad mutational coverage, including activity against compound mutations, may explain its effectiveness in these heavily pretreated patient populations.[8][9]

Conclusion

Olverembatinib possesses a potent and broad target profile, effectively inhibiting wild-type and a wide array of mutated BCR-ABL1 kinases, including the recalcitrant T315I mutant. Its mechanism of action, centered on the blockade of the BCR-ABL1 signaling cascade, translates into significant anti-leukemic activity. The detailed understanding of its target profile and the experimental methodologies used for its characterization are crucial for ongoing research and the strategic development of this promising therapeutic agent for CML and other related malignancies.

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